4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Overview
Description
4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16INO3. It is characterized by the presence of an iodine atom, a methoxy group, and a phenoxyethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoic acid, 4-methoxyphenol, and ethylene oxide.
Formation of Intermediate: The first step involves the reaction of 4-iodobenzoic acid with ethylene oxide to form 4-iodo-N-(2-hydroxyethyl)benzamide.
Etherification: The intermediate is then subjected to etherification with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and phenoxy groups.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of the target proteins and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-[2-(4-hydroxyphenoxy)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Similar structure but with a bromine atom instead of an iodine atom.
4-iodo-N-[2-(4-methoxyphenoxy)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3/c1-20-14-6-8-15(9-7-14)21-11-10-18-16(19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLRDXHDUBYNOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367055 | |
Record name | 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-43-2 | |
Record name | 4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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